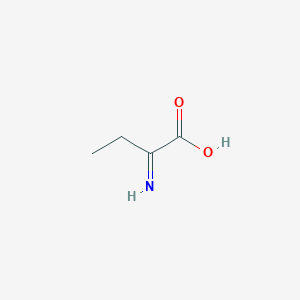
2-Iminobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iminobutanoic acid is a dehydroamino acid that is 2-aminobutanoic acid in which the amino group has been oxidised to the corresponding imine. It is a dehydroamino acid, a ketimine and a monocarboxylic acid. It is a tautomer of a 2-iminobutanoic acid zwitterion, a 2-aminobut-2-enoic acid zwitterion and a 2-aminobut-2-enoic acid.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
2-Iminobutanoic acid derivatives, specifically 2-Benzyl-3,4-iminobutanoic acid, have been identified as competitive inhibitors for carboxypeptidase A (CPA). These compounds vary in their inhibitory potency based on their stereochemistry, with some stereoisomers demonstrating significant potential. Molecular modeling studies suggest that these inhibitors form a coordinative bond with the active site zinc ion in CPA, indicating a method of enzyme inhibition (Park & Kim, 2001).
Synthesis of Beta-amino Acids
2-Iminobutanoic acid derivatives, particularly 2-alkyl-3,4-iminobutanoic acids, represent a novel class of beta-amino acids. These derivatives have a chemically versatile aziridine ring and are synthesized from aspartic acid. The process involves the introduction of an alkyl group and the construction of an aziridine ring, demonstrating the potential for 2-iminobutanoic acid derivatives in the synthesis of complex amino acids (Park, Tian, & Kim, 2001).
Metabolic Response to Stress in Bacteria
In Salmonella enterica, 2-iminobutanoic acid derivatives, particularly 2-aminoacrylate (2AA), are formed as intermediates in biochemical reactions. The accumulation of 2AA, especially when the deaminase RidA is absent, leads to the inhibition of various enzymes. Studies on the global metabolic response to 2AA stress in S. enterica highlight the compound's role in perturbing folate and branched-chain amino acid metabolism, revealing its significant impact on bacterial metabolic networks (Borchert et al., 2019).
Propiedades
Nombre del producto |
2-Iminobutanoic acid |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
2-iminobutanoic acid |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h5H,2H2,1H3,(H,6,7) |
Clave InChI |
WRBRCYPPGUCRHW-UHFFFAOYSA-N |
SMILES |
CCC(=N)C(=O)O |
SMILES canónico |
CCC(=N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




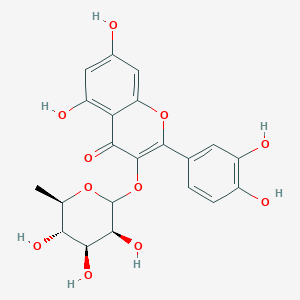

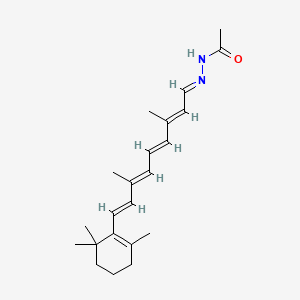

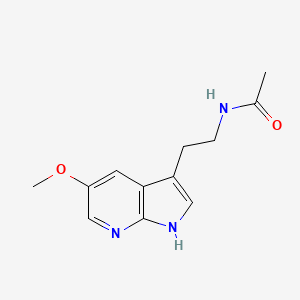

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)

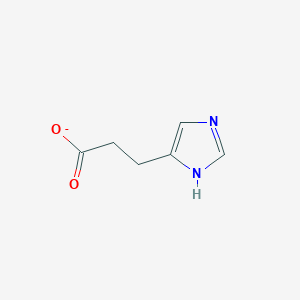
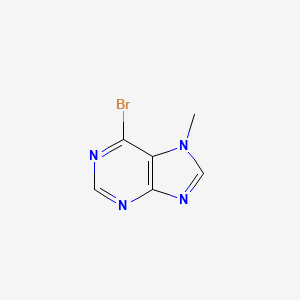
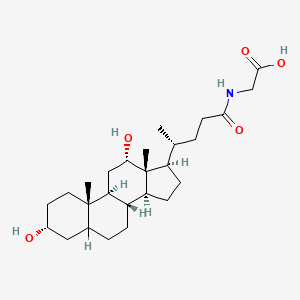
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)